molecular formula C14H12BNO2 B13969209 (1-Phenylindol-2-yl)boronic acid

(1-Phenylindol-2-yl)boronic acid

Cat. No.: B13969209
M. Wt: 237.06 g/mol
InChI Key: HHJFMHZFDXRKPM-UHFFFAOYSA-N
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Description

(1-Phenylindol-2-yl)boronic acid is an organoboron compound featuring an indole scaffold substituted with a phenyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Indole-based boronic acids are significant in medicinal chemistry due to their role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and pharmaceuticals . The boronic acid group enables interactions with biological targets such as proteases and receptors, making it a versatile building block for drug discovery .

Properties

Molecular Formula

C14H12BNO2

Molecular Weight

237.06 g/mol

IUPAC Name

(1-phenylindol-2-yl)boronic acid

InChI

InChI=1S/C14H12BNO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10,17-18H

InChI Key

HHJFMHZFDXRKPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylindol-2-yl)boronic acid typically involves the borylation of the corresponding halogenated phenylindole. One common method is the palladium-catalyzed borylation of 1-phenylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (1-Phenylindol-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylindol-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of (1-Phenylindol-2-yl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylindole derivatives.

Scientific Research Applications

(1-Phenylindol-2-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules such as saccharides and nucleotides.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (1-Phenylindol-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

(a) Heterocyclic Boronic Acids
  • Indolyl Derivatives : highlights that indolyl boronic acids, including (1-Phenylindol-2-yl)boronic acid, are synthesized similarly to aryl boronic acids, often via transmetalation or cross-coupling reactions. The indole core provides π-electron density, which may enhance binding to biological targets compared to simpler phenylboronic acids .
  • Benzimidazolyl Derivatives: 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic acid (CAS 952514-79-3) shares structural similarities but replaces the indole with a benzimidazole ring.
(b) Substituent Effects
  • Electron-Withdrawing Groups : Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values influenced by through-space electronic effects rather than substituent σ values, suggesting that steric and electronic environments near the boron center critically modulate reactivity .
  • Hydroxyl Groups: 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) demonstrates enhanced anticancer activity compared to non-hydroxylated analogs, likely due to improved solubility and hydrogen-bonding capacity .
(a) Anticancer Activity
Compound IC₅₀ (µM) Target Cell Line Key Feature Reference
Phenanthren-9-yl boronic acid 0.2251 4T1 (breast cancer) High lipid solubility
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 4T1 (breast cancer) Hydroxyl improves solubility
(1-Phenylindol-2-yl)boronic acid N/A N/A Potential for target binding via indole core
  • Mechanistic Insights : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids induce concentration-dependent cytotoxicity in triple-negative breast cancer cells, though precipitation issues limit the utility of less soluble analogs (e.g., pyren-1-yl boronic acid) .
(b) Enzyme Inhibition
  • β-Lactamase Inhibition : 1-Amido-2-triazolylethaneboronic acid (Ki ~ nM range) shows improved activity over phenyl-substituted analogs, highlighting the role of heterocycles in enhancing enzyme binding .
  • Protease Inhibition : Bifunctional aryl boronic acids like FL-166 (Ki = 40 nM against SARS-CoV-2 3CLpro) target serine residues, suggesting that (1-Phenylindol-2-yl)boronic acid could be optimized for similar applications .

Physicochemical and Solubility Considerations

  • Solubility Challenges : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in cell culture media despite computational solubility predictions, underscoring the difficulty in correlating in silico models with experimental results .
  • Boronic vs. Borinic Acids : Diphenylborinic acid exhibits ~10× higher association constants with diols (e.g., catechol) than diphenylboronic acid, attributed to steric and electronic differences in the boron center .

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